5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrazole ring with a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-1-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of a pyrazole ring and a diazinane trione moiety.
Properties
IUPAC Name |
5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-7-9-14(10-8-13)18-15(11-17-19(26)22-21(28)23-20(17)27)12-25(24-18)16-5-3-2-4-6-16/h2-12H,1H3,(H2,22,23,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHDYICLONCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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